2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of such compounds typically involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin.
3-Indole acrylic acid: Known for its biological activity.
Uniqueness: What sets 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H15NO3S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-3-18-7-11-12(13(16)17)9-6-8(15)4-5-10(9)14(11)2/h4-6,15H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
QYRNPMZDNABPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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